[9-[2-(2-azaniumylethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate
Overview
Description
[9-[2-(2-azaniumylethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate is a fluorescent labeling compound widely used in proteomics research. It is known for its high purity and quality, making it an essential tool for molecular probes and fluorescent labeling . The compound has a molecular formula of C28H32N4O2•2C2HF3O2 and a molecular weight of 684.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-[2-(2-azaniumylethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate involves the reaction of Rhodamine 6G with ethylenediamine and trifluoroacetic acid. The reaction typically takes place under controlled conditions to ensure high purity and yield. The mixture is filtered, dried, and recrystallized to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
[9-[2-(2-azaniumylethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rhodamine core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different rhodamine derivatives, while substitution reactions can introduce new functional groups to the rhodamine core .
Scientific Research Applications
[9-[2-(2-azaniumylethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications
Mechanism of Action
The mechanism of action of [9-[2-(2-azaniumylethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for fluorescence-based applications. The molecular targets and pathways involved include interactions with biological molecules and cellular structures, allowing for precise labeling and detection .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another widely used fluorescent dye with similar applications but different spectral properties.
Fluorescein: A fluorescent compound used in various assays but with different excitation and emission wavelengths.
Texas Red: A rhodamine derivative with distinct spectral characteristics and applications
Uniqueness
[9-[2-(2-azaniumylethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate is unique due to its high purity, stability, and specific fluorescence properties. These characteristics make it particularly suitable for advanced proteomics research and other high-precision applications .
Properties
IUPAC Name |
[9-[2-(2-azaniumylethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2.2C2HF3O2/c1-5-30-23-15-25-21(13-17(23)3)27(19-9-7-8-10-20(19)28(33)32-12-11-29)22-14-18(4)24(31-6-2)16-26(22)34-25;2*3-2(4,5)1(6)7/h7-10,13-16,30H,5-6,11-12,29H2,1-4H3,(H,32,33);2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBDSCJKOGANEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)NCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F6N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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